molecular formula C14H11ClN4O B2687721 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-02-9

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2687721
CAS No.: 2034339-02-9
M. Wt: 286.72
InChI Key: UBYNHTNAOANTBV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry

Scientific Research Applications

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary Statements include P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Future research could focus on the use of β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups . This could lead to the synthesis of new compounds with potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the 2-chlorophenyl group. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-chlorobenzoyl chloride and pyrazolo[1,5-a]pyridine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-12-3-1-2-4-13(12)18-14(20)17-10-6-8-19-11(9-10)5-7-16-19/h1-9H,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYNHTNAOANTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC3=CC=NN3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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